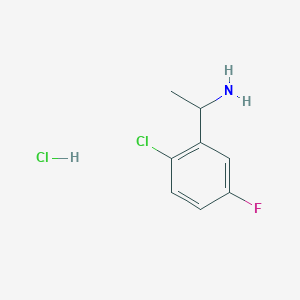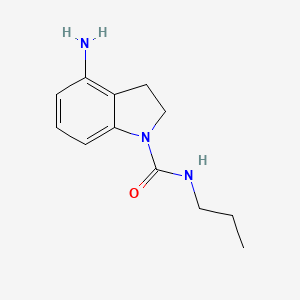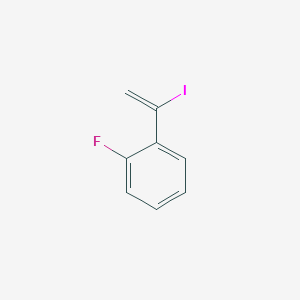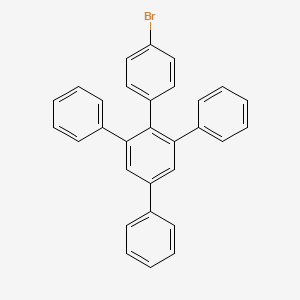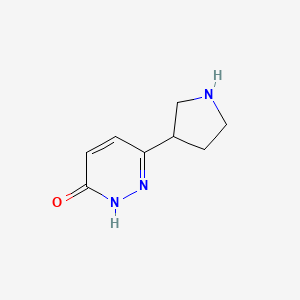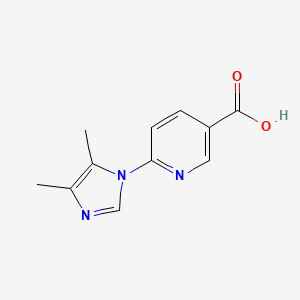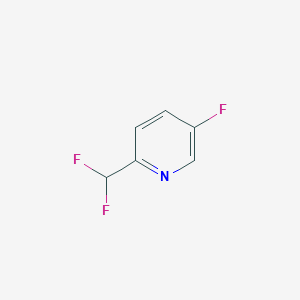
2-(Difluoromethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-fluoropyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields of chemistry and industry. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct C−H-difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . Another approach involves metal-catalyzed cross-coupling reactions, which allow for the selective introduction of difluoromethyl groups .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-fluoropyridine often employs scalable methods such as metal-catalyzed cross-coupling reactions and radical processes. These methods are preferred due to their efficiency, selectivity, and ability to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are commonly used to introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal catalysts (such as palladium and copper), and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane and acetonitrile .
Major Products Formed
The major products formed from these reactions include various difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug candidates.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The highly polarized C−H bond of the difluoromethyl group makes it a competent hydrogen bond donor, allowing it to interact with enzymes and receptors through hydrogen bonding . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Difluoromethylpyridine: Similar in structure but lacks the additional fluorine atom at the 5-position.
5-Fluoropyridine: Contains a fluorine atom at the 5-position but lacks the difluoromethyl group.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2 and 6 positions but lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-5-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKKQQOJCGGSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
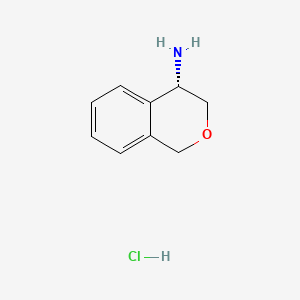

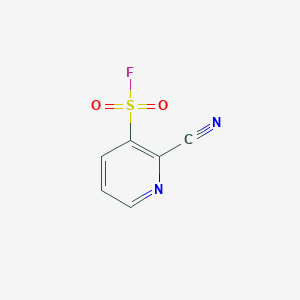
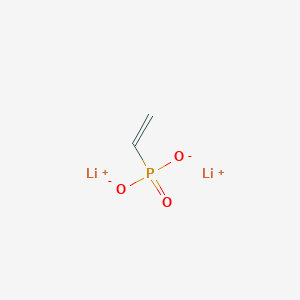
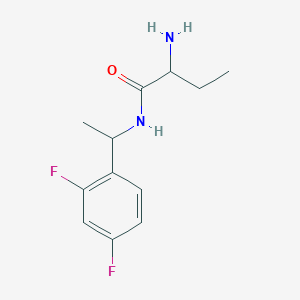
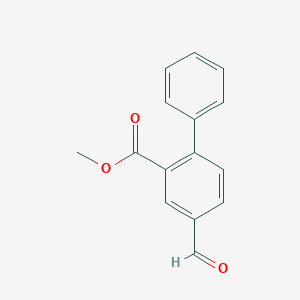
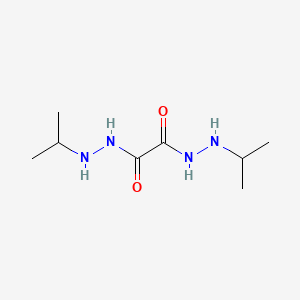
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
